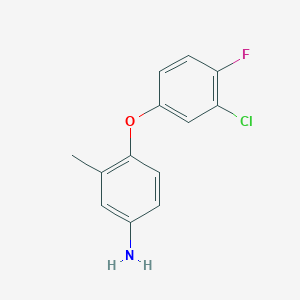

4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine

Description

BenchChem offers high-quality 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenoxy)-3-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO/c1-8-6-9(16)2-5-13(8)17-10-3-4-12(15)11(14)7-10/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMVFFOBEJQOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline: A Key Synthetic Intermediate

Abstract

In the landscape of modern medicinal chemistry, the rational design and synthesis of complex molecular architectures are paramount to the discovery of novel therapeutics. Substituted diaryl ether anilines represent a privileged scaffold found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, a key chemical intermediate. While not an active pharmaceutical ingredient itself, this compound serves as a critical building block in the synthesis of advanced molecules, particularly in the realm of kinase inhibitors. This document will detail its chemical and physical properties, provide a robust, step-by-step synthesis protocol, outline methods for its analytical characterization, and discuss its application in the broader context of drug development.

Introduction: The Strategic Importance of a Versatile Building Block

Substituted anilines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The specific compound, 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline, embodies a diaryl ether linkage, a common feature in many biologically active molecules.[3] The strategic placement of chloro, fluoro, and methyl substituents on the phenoxy and aniline rings provides a unique combination of electronic and steric properties. These features can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final, more complex molecules synthesized from this intermediate.[4] This guide aims to provide researchers and drug development professionals with a detailed understanding of this valuable synthon.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is essential for its effective handling, reaction planning, and purification. While extensive experimental data for this specific intermediate is not broadly published, properties can be inferred from structurally similar compounds and are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₁ClFNO | - |

| Molecular Weight | 251.69 g/mol | - |

| Appearance | Expected to be a solid at room temperature. | Inferred from similar anilines.[5][6] |

| SMILES | Cc1cc(N)ccc1Oc1ccc(F)c(Cl)c1 | - |

| LogP (Octanol/Water) | ~4.0 - 4.5 | Predicted |

| pKa (Basic) | ~3.5 - 4.5 | Predicted for anilines with electron-withdrawing groups.[7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate, Dichloromethane) and have low aqueous solubility. | General property of diaryl ether anilines. |

Synthesis and Experimental Protocols

The construction of the diaryl ether bond is the key step in the synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline. The Ullmann condensation is a classic and reliable method for this transformation, involving a copper-catalyzed reaction between a phenol and an aryl halide.[8][9] Modern variations of this reaction offer improved yields and milder conditions.[10][11]

Synthetic Scheme: Ullmann Condensation

The synthesis can be envisioned as a two-step process starting from commercially available materials: the Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the target aniline.

Caption: Synthetic pathway for 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline.

Detailed Experimental Protocol

This protocol describes a plausible laboratory-scale synthesis based on established Ullmann-type reactions and nitro reductions.[12][13]

Step 1: Synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylnitrobenzene

-

Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-4-fluorophenol (1.0 eq.), 2-Chloro-4-nitrotoluene (1.1 eq.), Cesium Carbonate (Cs₂CO₃, 2.0 eq.), and Copper(I) Iodide (CuI, 0.1 eq.).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of the limiting reagent).

-

Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired diaryl ether nitro compound.

Step 2: Synthesis of 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline

-

Reagent Setup: To a round-bottom flask, add the purified 4-(3-Chloro-4-fluorophenoxy)-3-methylnitrobenzene (1.0 eq.) and iron powder (Fe, 5.0 eq.).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of concentrated Hydrochloric Acid (HCl) or a stoichiometric amount of Ammonium Chloride (NH₄Cl) to initiate the reduction.

-

Reaction: Heat the mixture to reflux (around 80 °C) and stir vigorously. The reaction is often exothermic. Monitor the reaction progress by TLC or HPLC until the nitro compound is fully consumed (typically 2-4 hours).

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the iron salts, washing the pad with ethanol. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.[13]

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target aniline, which can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

Confirming the identity and purity of the synthesized 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline is crucial. A combination of spectroscopic and chromatographic techniques is required for unambiguous characterization.[2]

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in distinct regions, a singlet for the methyl group, and a broad singlet for the amine protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | A specific number of aromatic carbon signals, and a signal for the methyl carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.06). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable. |

| HPLC | Purity assessment. | A single major peak indicating the purity of the compound. Retention time is specific to the method used.[14] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether, and C-Cl and C-F bonds.[15] |

Quality Control Workflow

Caption: A typical workflow for the quality control of synthesized intermediates.

Application in Medicinal Chemistry

4-(3-Chloro-4-fluorophenoxy)-3-methylaniline is not intended for direct therapeutic use but serves as a valuable intermediate.[16] The aniline functional group is a versatile handle for subsequent chemical modifications, most commonly through reactions like amide bond formation, sulfonamide formation, or further cross-coupling reactions.

Its structural motifs are found in patented compounds designed as kinase inhibitors. For example, similar substituted diaryl ether anilines are used as precursors for inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are important targets in oncology.[4][17] The synthesis of such inhibitors often involves the condensation of an aniline derivative like this one with a heterocyclic core, such as a quinazoline.[18]

Caption: Role as an intermediate in the synthesis of complex bioactive molecules.

Safety and Handling

Substituted anilines and halogenated aromatic compounds should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data for this compound is not available, related anilines can be toxic if swallowed, inhaled, or absorbed through the skin.[15] Assume the compound is hazardous and handle it accordingly.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

4-(3-Chloro-4-fluorophenoxy)-3-methylaniline is a strategically important chemical intermediate whose value lies in its utility as a building block for more complex and biologically relevant molecules. A solid understanding of its synthesis, purification, and analytical characterization is essential for its effective application in research and development, particularly in the field of medicinal chemistry for the discovery of new kinase inhibitors and other targeted therapies. The protocols and data presented in this guide offer a practical resource for scientists engaged in these pursuits.

References

-

SynArchive. Ullmann Condensation. [Link]

-

Chan, D. M., et al. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Organic Letters, 5(11), 1855-1858. [Link]

-

Afzali, A., et al. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-340. [Link]

-

Schmittling, E. A., & Sawyer, J. S. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6. The Journal of Organic Chemistry, 63(19), 6722-6728. [Link]

-

IntechOpen. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). [Link]

-

Guha, S., & Basu, B. (2005). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 35(22), 2867-2874. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

Guha, S., & Basu, B. (2005). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 35(22), 2867-2874. [Link]

-

The Benicewicz Group. Substituted oligoanilines: synthesis and characterization. [Link]

-

U.S. Environmental Protection Agency. 4-Chloro-3-methylaniline Properties. [Link]

-

ScienceDirect. Synthesis and characterization of conducting substituted polyanilines. (2004). [Link]

-

PubChem. 3-Chloro-4-(3-fluorobenzyloxy)aniline. [Link]

- Google Patents. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

- Google Patents. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)

-

SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). [Link]

-

Cheméo. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-氯-4-(4-氯苯氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. synarchive.com [synarchive.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. people.umass.edu [people.umass.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. 3-Chloro-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. 4-(4-Fluorophenoxy)-3-methylaniline | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. benchchem.com [benchchem.com]

- 18. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline: Synthesis, Characterization, and Potential Applications

Abstract: The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, prized for its unique conformational properties and presence in numerous biologically active compounds.[1][2] This technical guide addresses the novel compound 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline, a structure of significant interest for which detailed literature is not yet available. We present a comprehensive theoretical and practical framework for its synthesis, purification, and characterization. This document provides researchers, scientists, and drug development professionals with proposed synthetic routes based on established methodologies, predicted physicochemical and spectroscopic properties, and an exploration of its potential as a valuable scaffold in contemporary research.

Introduction: The Significance of the Diaryl Ether Aniline Scaffold

The fusion of a diaryl ether with an aniline moiety creates a privileged scaffold with significant potential in drug discovery. The ether linkage provides a balance of rigidity and conformational flexibility, while the aniline group serves as a versatile handle for further chemical modification. The specific substitution pattern of 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline, featuring a halogenated phenoxy ring and a methylated aniline, suggests its potential as a kinase inhibitor, an antimicrobial agent, or a precursor for advanced polymers.[1][3] The halogen atoms can enhance binding affinity through halogen bonding and improve metabolic stability, while the methyl group can modulate solubility and steric interactions with biological targets.

Proposed Synthesis of 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline

The synthesis of the target molecule can be strategically approached via the formation of the central diaryl ether bond. The Ullmann condensation is a classic and robust method for this transformation, involving the copper-catalyzed coupling of a phenol with an aryl halide.[4][5][6] Two primary retrosynthetic pathways are proposed, both leveraging commercially available starting materials.

Retrosynthetic Analysis

The disconnection of the ether linkage in the target molecule suggests two viable synthetic routes:

-

Route A: Coupling of 4-amino-2-methylphenol with an activated aryl halide such as 1,3-dichloro-4-fluorobenzene.

-

Route B: Coupling of 3-chloro-4-fluorophenol with a substituted aniline, such as 4-bromo-2-methylaniline.

Both routes are chemically sound; however, Route B is often preferred as phenols are generally better nucleophiles than anilines in Ullmann-type reactions, and the required precursors, 3-chloro-4-fluorophenol[7][8][9][10] and 4-bromo-2-methylaniline[11][12][13][14], are readily available from commercial suppliers.

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: Ullmann Condensation (Route B)

This protocol describes a detailed methodology for the synthesis of 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline via a copper-catalyzed Ullmann condensation.

Materials:

-

3-Chloro-4-fluorophenol (1.0 eq)

-

4-Bromo-2-methylaniline (1.0 eq)[12]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Pyridine (solvent)

-

Toluene (co-solvent)

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorophenol, 4-bromo-2-methylaniline, and anhydrous potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add Copper(I) Iodide to the flask.

-

Add anhydrous pyridine and toluene (e.g., in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline.

Caption: Step-by-step workflow for the proposed synthesis.

Physicochemical and Spectroscopic Properties (Predicted)

As this is a novel compound, experimental data is unavailable. The following properties are predicted based on its chemical structure and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₃H₁₁ClFNO | Based on chemical structure |

| Molecular Weight | 251.69 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to light brown solid | Typical for substituted anilines |

| Melting Point | 70 - 90 °C | Similar to related diaryl ether anilines |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Ethyl Acetate); Insoluble in water | Presence of two aromatic rings and halogen substituents |

| logP | ~3.5 - 4.5 | Estimated based on hydrophobicity of the structure |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons.

-

Aromatic Protons (Ar-H): A complex series of multiplets between δ 6.5 and 7.5 ppm. The protons on the aniline ring will likely appear more upfield due to the electron-donating effect of the amino group.

-

Amine Protons (-NH₂): A broad singlet around δ 3.5 - 4.5 ppm, which is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A singlet around δ 2.1 - 2.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton.

-

Aromatic Carbons: Signals in the range of δ 110 - 160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Methyl Carbon: A signal around δ 15 - 20 ppm.

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

-

C-O-C Stretching: A strong band around 1200-1250 cm⁻¹ for the aryl ether linkage.

-

C-F and C-Cl Stretching: Bands in the fingerprint region, typically below 1200 cm⁻¹.

Potential Applications and Biological Significance

The diaryl ether scaffold is prevalent in a wide range of biologically active molecules, including those with anticancer, antibacterial, and anti-inflammatory properties.[1][3]

-

Kinase Inhibition: Many kinase inhibitors, used in oncology, feature a substituted aniline moiety that forms a key hydrogen bond in the ATP-binding pocket of the target kinase. The 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline structure is analogous to the core of several known tyrosine kinase inhibitors.

-

Antimicrobial Agents: The diaryl ether triclosan and its analogs are known inhibitors of the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for fatty acid synthesis in bacteria and parasites like Toxoplasma gondii.[15][16] The title compound could be explored for similar activity.

-

Materials Science: Polyamides and polyimides derived from aromatic diamines are known for their high thermal stability and mechanical strength. This molecule could serve as a monomer for the synthesis of novel high-performance polymers.

Caption: Potential applications of the target molecule.

Safety and Handling

While specific toxicity data for 3-methyl-4-(3-chloro-4-fluorophenoxy)aniline is not available, it should be handled with the standard precautions for a novel chemical substance, assuming it is hazardous. Precursors like 3-chloro-4-fluorophenol and 4-bromo-2-methylaniline are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[12]

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or goggles.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-methyl-4-(3-chloro-4-fluorophenoxy)aniline represents a novel and promising scaffold for further investigation in medicinal chemistry and materials science. This guide provides a robust, scientifically grounded framework for its synthesis via the Ullmann condensation, along with predicted physicochemical and spectroscopic data to aid in its characterization. The structural similarities to known biologically active molecules suggest that this compound is a valuable candidate for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases.

References

-

Slideshare. (n.d.). Ullmann reaction | PPTX. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3-Cloro-4-fluorofenol. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dichloro-4-fluorobenzene (CAS 1435-48-9). Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

El-Sabbagh, N. G., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorophenol (CAS 2613-23-2). Retrieved from [Link]

-

PureSynth. (n.d.). 3-Chloro-4-Fluorophenol 96.0%(GC) | PureSynth. Retrieved from [Link]

-

Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

-

RSC Publishing. (n.d.). Diaryl ether derivatives as anticancer agents – a review. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. synarchive.com [synarchive.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 3-Chloro-4-fluorophenol | CymitQuimica [cymitquimica.com]

- 9. 3-Chloro-4-fluorophenol (CAS 2613-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pure-synth.com [pure-synth.com]

- 11. 4-Bromo-2-methylaniline, 97% 583-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 12. 4-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4-Bromo-2-methylaniline | CymitQuimica [cymitquimica.com]

- 14. 583-75-5 4-Bromo-2-methylaniline AKSci J51347 [aksci.com]

- 15. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PF-04957325 (CAS 946741-91-9): A Highly Selective Phosphodiesterase 8 (PDE8) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-04957325, a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8). The document details its fundamental chemical properties, mechanism of action, and its impact on critical cellular signaling pathways. Furthermore, this guide offers practical, field-proven insights into its application in research, including detailed experimental protocols and data presentation. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize PF-04957325 as a powerful tool in their investigations.

Core Compound Identification and Properties

PF-04957325 is a small molecule inhibitor identified by the CAS number 946741-91-9. Its systematic name is 3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine.

| Property | Value |

| CAS Number | 946741-91-9 |

| Molecular Formula | C₁₄H₁₅F₃N₈OS |

| Molecular Weight | 400.38 g/mol |

Mechanism of Action: Selective Inhibition of PDE8

PF-04957325 functions as a highly potent and selective inhibitor of the phosphodiesterase 8 (PDE8) family, which comprises two isoforms: PDE8A and PDE8B. Phosphodiesterases are enzymes that play a crucial role in signal transduction by hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

The primary mechanism of action of PF-04957325 is the competitive inhibition of the catalytic site of PDE8. This inhibition prevents the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP. The increased levels of cAMP subsequently activate downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway.

The selectivity of PF-04957325 for the PDE8 family is a key attribute. As demonstrated in the table below, it exhibits significantly higher potency for PDE8A and PDE8B compared to other PDE families. This selectivity minimizes off-target effects and allows for the specific investigation of PDE8 function.

Table 1: Inhibitory Potency (IC₅₀) of PF-04957325 against various Phosphodiesterase Isoforms

| PDE Isoform | IC₅₀ (nM) |

| PDE8A | 0.7[1] |

| PDE8B | 0.2[1] |

| Other PDE Isoforms | > 1500[1] |

Impact on Cellular Signaling Pathways

The elevation of intracellular cAMP levels resulting from PDE8 inhibition by PF-04957325 has profound effects on multiple signaling cascades, making it a valuable tool for studying a variety of cellular processes.

The cAMP/PKA/CREB Signaling Pathway

A canonical pathway affected by PF-04957325 is the cAMP/PKA/CREB pathway. Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor. Activated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. This pathway is integral to a wide range of cellular functions, including metabolism, cell growth and differentiation, and neuronal plasticity.[][3]

Figure 1: The cAMP/PKA/CREB signaling pathway and the inhibitory action of PF-04957325 on PDE8.

Regulation of the Raf-1/MEK/ERK Signaling Pathway

Recent research has unveiled a critical role for PDE8A in regulating the Raf-1/MEK/ERK signaling pathway, a cascade central to cell proliferation, differentiation, and survival. PDE8A has been shown to form a complex with Raf-1 kinase.[4] This interaction protects Raf-1 from inhibitory phosphorylation by PKA. By inhibiting PDE8A, PF-04957325 disrupts this protective mechanism, allowing PKA to phosphorylate and inactivate Raf-1, thereby downregulating the ERK signaling pathway. This provides a novel mechanism for crosstalk between the cAMP and MAPK signaling pathways.[4][5]

Figure 2: PF-04957325 disrupts the PDE8A-Raf-1 complex, leading to PKA-mediated inhibition of the ERK signaling pathway.

Experimental Protocols and Methodologies

Solubility and Storage

-

Solubility: PF-04957325 is soluble in dimethyl sulfoxide (DMSO).

-

Storage: For long-term storage, it is recommended to store the compound as a solid at -20°C. Solutions in DMSO can also be stored at -20°C for extended periods.

In Vitro Cell-Based Assays

The following is a general protocol for treating cells with PF-04957325. Specific concentrations and incubation times should be optimized for the cell type and experimental question.

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.

-

Preparation of Working Solution: Prepare a stock solution of PF-04957325 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PF-04957325 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., CREB, ERK), ELISA to measure cytokine production, or gene expression analysis by qPCR.

In Vivo Animal Studies

PF-04957325 has been successfully used in mouse models. The following provides an example of its administration.

-

Formulation: For oral administration, PF-04957325 can be formulated in a vehicle such as 0.5% methylcellulose or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The specific formulation should be optimized based on the administration route and experimental design.

-

Dosing: The appropriate dose will depend on the animal model and the intended therapeutic effect. Doses in the range of 1-10 mg/kg have been reported in the literature.

-

Administration: Administer the formulated compound or vehicle control to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring and Analysis: Monitor the animals for any behavioral or physiological changes. At the end of the study, tissues can be collected for histological, biochemical, or molecular analysis.

Conclusion

PF-04957325 is an invaluable research tool for scientists and drug development professionals investigating the role of PDE8 in health and disease. Its high potency and selectivity allow for the precise dissection of PDE8-mediated signaling pathways. This guide provides a foundational understanding of its properties and applications, empowering researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting PDE8.

References

-

DC Chemicals. PF-04957325|cas 1305115-80-3. [Link]

-

PubChem. SID 348353618. National Center for Biotechnology Information. [Link]

-

ResearchGate. Physiological function of the AC/cAMP/PKA/CREB signaling pathway. [Link]

-

Unveiling The CAMP-PKA-CREB Signaling Pathway: A Comprehensive Guide. (2026, January 6). [Link]

-

Spinger Nature. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review). [Link]

-

ResearchGate. Overview of the cAMP-PKA-CREB signaling pathway and its possible effect... [Link]

-

Proceedings of the National Academy of Sciences. Phosphodiesterase-8A binds to and regulates Raf-1 kinase. [Link]

-

National Center for Biotechnology Information. Phosphodiesterase-8A binds to and regulates Raf-1 kinase. [Link]

-

National Center for Biotechnology Information. PDE8A runs interference to limit PKA inhibition of Raf-1. [Link]

-

ResearchGate. Mapping of the Raf-1 binding site on PDE8A. ( A ) A peptide array of... [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. Unveiling The CAMP-PKA-CREB Signaling Pathway: A Comprehensive Guide [gambiacollege.edu.gm]

- 4. Phosphodiesterase-8A binds to and regulates Raf-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase-8A binds to and regulates Raf-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Tyrosine Kinase Inhibitor Intermediate 946741-91-9: Synthesis, Structural Profiling, and Application in Kinase Inhibitor Design

Executive Summary & Chemical Identity

The compound 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline (CAS: 946741-91-9) is a highly specialized, privileged building block utilized extensively in the discovery and synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). In modern targeted oncology, small-molecule kinase inhibitors require precise stereoelectronic tuning to achieve high selectivity and metabolic stability. This intermediate provides a pre-optimized pharmacophore module that seamlessly integrates a hinge-binding linker with a deep-pocket hydrophobic tail.

Chemical Specifications:

-

IUPAC Name: 4-(3-Chloro-4-fluorophenoxy)-3-methylaniline

-

Molecular Formula: C₁₃H₁₁ClFNO

-

Molecular Weight: 251.68 g/mol

-

SMILES: CC1=CC(N)=CC=C1OC1=CC(Cl)=C(F)C=C1

Structural Rationale: The Diaryl Ether Motif in TKI Design

The architecture of 946741-91-9 is not accidental; every functional group serves a distinct mechanistic purpose in kinase inhibition. Diaryl ethers have long been recognized as [1], acting as flexible hinges that allow the molecule to adapt to dynamic kinase conformations (e.g., DFG-in vs. DFG-out states).

-

The 3-Chloro-4-fluoro Substitution: The incorporation of this specific halogen pattern is a proven strategy to [2]. Fluorine at the para position acts as a bioisostere for hydrogen, effectively blocking oxidative metabolism by CYP450 enzymes and extending the drug's half-life. The meta-chlorine atom provides the exact van der Waals volume and lipophilicity required to anchor the molecule deep within the hydrophobic pocket of kinases like VEGFR, EGFR, or RAF.

-

The 3-Methylaniline Moiety: The primary amine serves as the nucleophilic anchor, allowing for straightforward coupling to heterocyclic cores (such as pyrimidines or quinazolines) that bind the ATP hinge region. Crucially, the ortho-methyl group induces a steric clash with the ether oxygen. This restricts the dihedral angle of the molecule, pre-organizing it into a bioactive conformation and reducing the entropic penalty upon target binding.

Caption: Pharmacophore mapping of 946741-91-9 when integrated into a tyrosine kinase inhibitor.

Synthetic Methodology & Reaction Workflows

The synthesis of 946741-91-9 relies on a convergent, self-validating two-step protocol designed to maximize yield while preserving the integrity of the halogen substituents.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the etherification of 3-chloro-4-fluorophenol with 4-fluoro-3-methylnitrobenzene.

-

Causality of Reagents: The choice of 4-fluoro-3-methylnitrobenzene as the electrophile is dictated by the strong electron-withdrawing nature of the nitro group. Through resonance, the nitro group significantly lowers the LUMO energy of the ring, highly activating the para-fluorine atom for nucleophilic attack by the phenoxide ion.

-

Protocol: Dissolve 3-chloro-4-fluorophenol (1.0 eq) and 4-fluoro-3-methylnitrobenzene (1.05 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.0 eq) as a base. Stir the mixture at 100 °C for 8-12 hours under a nitrogen atmosphere. Upon completion (monitored via TLC/HPLC), cool the mixture, precipitate with ice water, filter, and dry to yield the nitro-intermediate.

Step 2: Chemoselective Nitro Reduction

The chemoselective reduction of nitroarenes in the presence of aryl halides is a well-documented challenge, necessitating [3] to prevent dehalogenation.

-

Causality of Reagents: A critical pitfall in this step is the use of standard Palladium on Carbon (Pd/C) with hydrogen gas. While highly efficient for nitro reduction, palladium readily undergoes oxidative addition into the aryl carbon-chlorine bond, leading to catastrophic hydrodechlorination. To circumvent this, a single-electron transfer (SET) reduction using zero-valent iron (Fe powder) is employed. This method is strictly chemoselective for the nitro group, leaving the aryl chloride completely intact.

-

Protocol: Suspend the nitro-intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Heat to reflux (80 °C) with vigorous stirring for 4 hours. Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure aniline (946741-91-9).

Caption: Step-by-step synthetic workflow for CAS 946741-91-9 highlighting chemoselective reduction.

Analytical Characterization & Quality Control (QC)

To ensure the intermediate is suitable for downstream API synthesis, rigorous analytical validation is required. The following table summarizes the quantitative data and specifications necessary to validate the structural integrity and purity of the synthesized batch.

| Analytical Method | Parameter | Expected Specification | Rationale for QC |

| HPLC (Reverse Phase) | Purity (Area %) | ≥ 98.0% | Ensures absence of dechlorinated byproducts or unreacted nitro intermediates. |

| LC-MS (ESI+) | m/z [M+H]⁺ | 252.0 | Confirms exact molecular weight. The isotopic pattern must show a classic 3:1 ratio for ³⁵Cl/³⁷Cl. |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts | δ 6.5 - 7.5 (m, 6H, Ar-H), 5.0 (s, 2H, -NH₂), 2.1 (s, 3H, -CH₃) | Validates regiochemistry and confirms complete reduction of the nitro group via the prominent -NH₂ singlet. |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | Chemical Shifts | δ -118.5 (s, 1F) | Confirms the retention of the critical fluorine atom on the phenoxy ring. |

| Karl Fischer Titration | Water Content | ≤ 0.5% | Prevents hydrolysis and catalyst quenching in downstream anhydrous coupling reactions. |

Application in Drug Discovery: Coupling to Hinge-Binding Cores

Once synthesized and validated, 946741-91-9 is typically coupled to a heteroaromatic core (e.g., a 4-chloropyrimidine or 4-chloroquinazoline derivative). This is achieved either through a subsequent, acid-catalyzed SNAr reaction (using an alcohol solvent like isopropanol with a catalytic amount of HCl) or via a palladium-catalyzed Buchwald-Hartwig cross-coupling.

Because the aniline nitrogen in 946741-91-9 is slightly sterically hindered by the ortho-methyl group and electronically deactivated by the para-phenoxy linkage, Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos) and Pd₂(dba)₃ is often the most efficient route to construct the final TKI architecture.

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry (ACS). URL:[Link]

-

Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed (National Library of Medicine). URL:[Link]

-

Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Journal of Organic Chemistry (ACS). URL:[Link]

The 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine Compendium: Safety, Synthesis, and Pharmacological Utility

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (CAS: 946741-91-9)

As a Senior Application Scientist in medicinal chemistry, I frequently encounter diaryl ether anilines. Among these, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine stands out as a highly privileged building block. This compound is not merely a raw material; it is a meticulously designed pharmacophore precursor used extensively in the development of next-generation multi-kinase inhibitors and cytokine modulators[1][2].

This technical whitepaper transcends a standard Material Safety Data Sheet (MSDS). It synthesizes rigorous physicochemical data, mechanistic hazard causality, and field-proven synthetic protocols to provide a comprehensive guide for researchers integrating this intermediate into drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the behavior of this compound requires deconstructing its molecular architecture. The molecule consists of three distinct functional zones:

-

The Nucleophilic Amine: Serves as the primary conjugation site for urea, amide, or sulfonamide formation.

-

The Diaryl Ether Linkage: Provides critical conformational flexibility, allowing the final drug molecule to adapt to the dynamic binding pockets of target proteins.

-

The Halogenated Phenoxy Ring: The meta-chloro and para-fluoro substitutions precisely tune the electronic distribution and significantly enhance the lipophilicity (LogP) of the molecule, driving deep insertion into hydrophobic kinase pockets[2][3].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Name | 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | IUPAC standard nomenclature[3]. |

| CAS Number | 946741-91-9 | Unique registry identifier[3]. |

| Molecular Formula | C₁₃H₁₁ClFNO | Dictates molecular weight and isotopic distribution[3]. |

| Molecular Weight | 251.68 g/mol | Optimal size for a fragment-based building block. |

| Physical State | Solid (typically crystalline) | Facilitates isolation and gravimetric handling. |

| Solubility | Soluble in DMF, DMSO, THF, DCM | High lipophilicity dictates poor aqueous solubility; requires polar aprotic or halogenated solvents for reactions. |

Advanced Safety Data (SDS) & Hazard Mitigation

Standard safety sheets often list hazards without explaining the underlying mechanisms. For halogenated anilines, understanding why a compound is toxic is the first line of defense in laboratory safety[4].

GHS Classification & Mechanistic Toxicology

-

Acute Toxicity (Oral/Dermal/Inhalation) - Category 3/4:

-

The Causality: The primary toxicological threat of anilines is methemoglobinemia . Upon systemic absorption, the primary amine is metabolically N-hydroxylated by hepatic Cytochrome P450 enzymes. This hydroxylamine intermediate acts as a potent oxidizing agent, converting ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation and cyanosis[5].

-

-

Skin/Eye Irritation - Category 2:

-

The Causality: The presence of the halogenated diphenyl ether moiety drastically increases the molecule's lipophilicity. This allows the compound to rapidly partition into and penetrate the lipid bilayers of the stratum corneum, making dermal exposure a highly efficient route of intoxication[5].

-

-

Hazardous to the Aquatic Environment (Chronic) - Category 1:

-

The Causality: Halogenated aromatics resist microbial degradation and bioaccumulate in aquatic organisms[4].

-

Field-Proven Handling Protocols

-

Dermal Exposure Response (The PEG-400 Rule): Because of the compound's high LogP, standard water washing is highly ineffective and can sometimes spread the chemical over a larger surface area. In the event of skin contact, immediately swab the area with Polyethylene Glycol 400 (PEG-400) , which effectively solubilizes and extracts the lipophilic amine from the skin, followed by a thorough soap and water rinse[6].

-

Environmental Controls: Always handle within a Class II biological safety cabinet or a high-velocity fume hood. Ensure all vacuum pumps are equipped with cold traps to prevent vapor inhalation.

Synthetic Utility: The Self-Validating Urea Protocol

In kinase inhibitor synthesis, 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is most frequently reacted with aryl isocyanates to form diaryl ureas—the core hydrogen-bonding motif that interacts with the hinge region of kinases.

The following protocol is designed as a self-validating system . By carefully selecting the solvent, the physical state of the reaction provides real-time feedback on the chemical conversion.

Step-by-Step Methodology: Diaryl Urea Formation

-

Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (1.0 equivalent, 10 mmol).

-

Solvation: Dissolve the amine in 30 mL of anhydrous Tetrahydrofuran (THF). Causality: THF is chosen because it fully solvates both the starting aniline and the incoming isocyanate, ensuring a homogeneous initial state.

-

Electrophilic Addition: Place the flask in an ice-water bath (0 °C). Add the desired aryl isocyanate (1.05 equivalents) dropwise via a syringe over 10 minutes.

-

Self-Validating Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.

-

Validation Checkpoint: As the diaryl urea forms, it establishes a rigid, highly symmetrical intermolecular hydrogen-bonding network. This drastically reduces its solubility in THF. The reaction will visually transition from a clear solution to a thick, opaque white suspension. If the mixture crashes out, the coupling is successful.

-

-

Isolation: Filter the resulting suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL) to remove unreacted starting materials and trace isocyanate.

-

Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to yield the analytically pure diaryl urea inhibitor precursor.

Caption: Self-validating synthetic workflow for diaryl urea formation utilizing the aniline intermediate.

Pharmacological Grounding: The DFG-Out Binding Mechanism

Why do medicinal chemists specifically choose the 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine motif? The answer lies in structural biology and the allosteric regulation of kinases (such as VEGFR, PDGFR, and B-RAF).

When kinases transition to their inactive state, a conserved triad of amino acids (Asp-Phe-Gly, or the DFG motif ) flips outward. This "DFG-out" conformation exposes a deep, lipophilic allosteric pocket adjacent to the ATP-binding site.

Derivatives of this compound are perfectly engineered to exploit this state:

-

The urea linkage (synthesized above) acts as the anchor, forming critical bidentate hydrogen bonds with the catalytic glutamate and the aspartate of the DFG motif.

-

The 3-chloro-4-fluorophenoxy tail acts as the hydrophobic probe. The halogens provide optimal van der Waals contacts, locking the kinase in the inactive DFG-out conformation and completely halting oncogenic signal transduction[2].

Caption: Mechanistic binding model of the diaryl ether pharmacophore in DFG-out kinase inhibition.

References

- US9067922B2 - Chemical compounds. Google Patents.

-

4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. National Center for Biotechnology Information. Available at:[Link]

Sources

- 1. 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. US9067922B2 - Chemical compounds - Google Patents [patents.google.com]

- 3. 4-(3-chloro-4-fluorophenoxy)-3-methylphenylamine,(CAS# 946741-91-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Nitro-5-phenoxyaniline | 1552-17-6 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Architectural Elegance of a Privileged Scaffold

An In-Depth Technical Guide to the Phenoxyaniline Scaffold for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate a remarkable capacity to interact with a multitude of biological targets, earning them the designation of "privileged structures." The phenoxyaniline scaffold, a diaryl ether derivative, has unequivocally secured its place within this esteemed class. Its inherent structural and electronic characteristics—a blend of rigidity and conformational flexibility imparted by the ether linkage, coupled with the rich substitution possibilities on both aromatic rings—provide an exceptional platform for the design of potent and selective therapeutic agents. This guide offers a comprehensive exploration of the phenoxyaniline core, from its synthesis to its diverse applications, providing researchers and drug development professionals with a detailed understanding of its potential in modern drug discovery.

I. Synthesis and Chemical Properties: Forging the Core Moiety

The construction of the phenoxyaniline scaffold, and diaryl ethers in general, is a cornerstone of its application in medicinal chemistry. The primary challenge lies in the formation of the C-O bond between two aryl systems. Historically, the Ullmann condensation has been a workhorse, though it often requires harsh reaction conditions. Modern advancements have introduced milder and more efficient protocols.

A prevalent and effective method involves a copper-catalyzed coupling of an aryl bromide with a phenol. An air-stable and soluble copper(I) catalyst, such as bromo(triphenylphosphine)copper(I), has proven effective for this transformation.[1]

Representative Synthetic Protocol: Copper-Catalyzed Diaryl Ether Synthesis

This protocol describes the synthesis of a diaryl ether from an electron-rich aryl bromide and a phenol using a soluble copper(I) catalyst.[2]

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenol (1.2 mmol)

-

Bromo(triphenylphosphine)copper(I) [Cu(PPh₃)₃Br] (0.05 mmol, 5 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 mmol)

-

N-Methyl-2-pyrrolidone (NMP) (5 mL)

-

Argon atmosphere

-

Oven-dried glassware

Procedure:

-

To an oven-dried round-bottom flask, add the aryl bromide, phenol, Cu(PPh₃)₃Br, and cesium carbonate.

-

Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

-

Add NMP to the flask via syringe.

-

Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for 17-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.

It is noteworthy that for electron-deficient aryl bromides, this coupling can often proceed efficiently in the presence of cesium carbonate in NMP at a lower temperature (e.g., 70°C) even without a copper catalyst.[1][2] More recent, metal-free approaches utilizing diaryliodonium salts have also been developed, offering a fast and high-yielding synthesis under mild conditions.[3]

II. The Phenoxyaniline Scaffold in Kinase Inhibition: A Versatile Pharmacophore

The phenoxyaniline scaffold has proven to be a highly effective pharmacophore for the development of protein kinase inhibitors, which are crucial in oncology and other therapeutic areas. Its ability to be readily modified allows for fine-tuning of potency and selectivity against various kinases.

A. MEK (MAP Kinase Kinase) Inhibition

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK, a key kinase in the MAPK/ERK signaling pathway that is often aberrantly activated in cancer.[4][5]

Structure-Activity Relationship (SAR) Insights for MEK Inhibitors:

-

Quinoline Core: The 3-cyano-4-anilinoquinoline core is essential for inhibitory activity.[4]

-

Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally results in the most potent compounds.[4][5]

-

Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring can be modified to modulate potency and selectivity.[4]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Phenoxyaniline-based\nMEK Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Response; Inhibitor -> MEK [arrowhead=tee, color="#EA4335"]; }

Caption: The MAPK/ERK signaling pathway and the point of intervention for phenoxyaniline-based MEK inhibitors.

B. PDGFR (Platelet-Derived Growth Factor Receptor) Inhibition

4-Phenoxyquinoline derivatives, which are closely related to the phenoxyaniline scaffold, have been developed as inhibitors of the PDGFR tyrosine kinase.[4] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.

SAR Insights for PDGFR Inhibitors:

-

Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide moieties, have yielded potent and selective inhibitors.[4]

-

Quinoline Core: The 4-phenoxyquinoline scaffold serves as a key pharmacophore.

Caption: The PDGFR signaling pathway and the point of intervention for phenoxyquinoline-based inhibitors.

| Target | Scaffold | Key SAR Features | IC₅₀ Range |

| MEK | 3-Cyano-4-(phenoxyanilino)quinoline | 6,7-dialkoxy substitution on quinoline ring; substitutions on phenoxy ring modulate potency.[4][5] | Low nanomolar[5] |

| PDGFR | 4-Phenoxyquinoline | 4-position substitution on phenoxy ring (e.g., benzoyl, benzamide) is critical for activity.[4] | Micromolar[4] |

III. Expanding Therapeutic Horizons: Beyond Kinase Inhibition

The versatility of the phenoxyaniline scaffold extends beyond kinase inhibition, with emerging applications in other therapeutic areas.

A. c-Myc Inhibition in Colorectal Cancer

The proto-oncogene c-Myc is a critical driver in the development of colorectal cancer (CRC). A series of novel phenoxy-N-phenylaniline derivatives have been designed and synthesized as c-Myc inhibitors.[6] The lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, demonstrated excellent cytotoxicity in CRC cell lines with IC₅₀ values in the sub-micromolar range (0.32 µM in HT29 cells and 0.51 µM in HCT 15 cells).[6] This compound was found to inhibit the dimerization of c-Myc with its partner protein MAX, thereby preventing DNA binding and downstream signaling.[6] Furthermore, it induced apoptosis and cell cycle arrest and showed significant efficacy in a tumor xenograft model.[6]

B. Modulation of Neuronal Calcium Ion Channels

Phenoxyaniline and its sulfonamide analogues have been investigated as blockers of N-type (CaV2.2) calcium channels, which are implicated in neuropathic pain.[7][8] Structural modifications of known channel blockers, replacing an amide linker with an aniline or sulfonamide moiety, have led to compounds with potent inhibitory activity.[7] These studies highlight the potential of the phenoxyaniline scaffold in developing therapeutics for neurological disorders.

C. Interaction with Cytochrome P450 (CYP) Enzymes

Understanding the interaction of drug candidates with CYP enzymes is crucial for predicting their metabolic stability and potential for drug-drug interactions. Halogenated phenoxyanilines have been used as analogues of polybrominated diphenyl ethers (PBDEs) to study their interactions with CYP2B enzymes.[9][10] These studies have shown that the degree and position of halogenation on the phenoxyaniline scaffold influence the binding affinity and inhibitory potency against CYP2B enzymes.[4][9] Increased halogenation generally leads to increased inhibitory potency.[4]

IV. Experimental Protocols for Biological Evaluation

The biological characterization of phenoxyaniline derivatives requires robust and validated assays. An in vitro kinase assay is a fundamental tool for assessing the inhibitory activity of these compounds against their target kinases.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a general procedure for determining the IC₅₀ of a phenoxyaniline-based inhibitor against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

Phenoxyaniline test compounds (dissolved in DMSO)

-

Kinase buffer (containing appropriate cofactors, e.g., MgCl₂, DTT)

-

ATP solution

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96- or 384-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the phenoxyaniline test compounds in DMSO. Further dilute these into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Reaction Setup:

-

Add the kinase and its specific substrate to each well of the microplate.

-

Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Add the Kinase-Glo® reagent to each well, which will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Prepare Serial Dilutions\nof Phenoxyaniline Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set Up Kinase Reaction\n(Kinase, Substrate, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Reaction with ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 30°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Add Luminescent Reagent\n(e.g., Kinase-Glo®)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Measure Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Data Analysis:\nCalculate % Inhibition\nand Determine IC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prep; Prep -> Setup; Setup -> Initiate; Initiate -> Incubate; Incubate -> Detect; Detect -> Read; Read -> Analyze; Analyze -> End; }

Caption: Workflow for an in vitro luminescent kinase inhibition assay.

V. Conclusion and Future Perspectives

The phenoxyaniline scaffold has firmly established itself as a versatile and privileged structure in drug discovery. Its synthetic tractability and the rich chemical space accessible through substitution on its aromatic rings have enabled the development of potent modulators for a diverse range of biological targets, most notably protein kinases. The successful application of this scaffold in generating inhibitors for MEK, PDGFR, and c-Myc underscores its significance in oncology.

Future research will undoubtedly continue to exploit the unique properties of the phenoxyaniline core. The exploration of novel substitution patterns and the fusion of this scaffold with other pharmacophores may lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of the phenoxyaniline scaffold is expanding into new therapeutic areas, such as neurodegenerative diseases and pain management, highlighting its enduring potential to address unmet medical needs. The continued investigation of this remarkable scaffold promises to yield new and valuable insights into the treatment of a wide array of human diseases.

References

- A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives - Benchchem.

- Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. The Journal of Organic Chemistry, 66(16), 5446–5448.

- Zhang, J., Song, J., Zhang, G., & Zhang, Q. (2023). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 14(38), 10461–10467.

- Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865-2879.

- Wang, Y., et al. (2020). Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 200, 112336.

- Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 15(4), 916-936.

-

Bispat, A. S., et al. (2024). Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues. RSC Medicinal Chemistry, 15(4), 916-936. Available at: [Link]

-

Bansal, S., et al. (2018). Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. Biochemistry, 57(7), 1146-1158. Available at: [Link]

-

Wallace, E. M., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Journal of Medicinal Chemistry, 43(25), 4793-4800. Available at: [Link]

- A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research - Benchchem.

-

Malmgren, J., et al. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(5), 1166–1169. Available at: [Link]

-

Xu, G., et al. (2003). Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating. Tetrahedron Letters, 44(32), 6029-6032. Available at: [Link]

- 2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem.

-

Structure Activity Relationships - Drug Design Org. Available at: [Link]

-

Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Bansal, S., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(7), 1146-1158. Available at: [Link]

-

Bansal, S., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry, 57(7), 1146-1158. Available at: [Link]

-

Wetzel, C., et al. (2014). N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. ChemMedChem, 9(10), 2217-2221. Available at: [Link]

-

SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Available at: [Link]

-

Pinto, M., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8963. Available at: [Link]

- Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers - Benchchem.

-

El-Faham, A., et al. (2015). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Chemical Society of Pakistan, 37(5), 1014-1021. Available at: [Link]

-

Structure-activity relationship (SAR) - GARDP Revive. Available at: [Link]

-

Manjunath, H. R., et al. (2010). 4-Nitro-2-phenoxyaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1255. Available at: [Link]

-

Wang, Y., et al. (2022). Editorial: Bioassays for Assessing Traditional Medicines: Promises and Pitfalls. Frontiers in Pharmacology, 13, 847703. Available at: [Link]

-

Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

-

Gholipour, H., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 31(2), 1123-1127. Available at: [Link]

-

Plaper, A., et al. (2020). Phenoxazine-based scaffold for designing G4-interacting agents. Journal of Computer-Aided Molecular Design, 34(10), 1099-1111. Available at: [Link]

-

Al-Ostath, A. I. N., et al. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Future Journal of Pharmaceutical Sciences, 10(1), 1-17. Available at: [Link]

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). Neuroquantology, 20(8), 4811-4820. Available at: [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Phenyloxadiazole Sulfoxide Derivatives as Potent Pseudomonas aeruginosa Biofilm Inhibitors. Molecules, 28(9), 3865. Available at: [Link]

-

Kotak, D., & Shah, A. (2014). Novel green approacches for synthesis of quinoxaline derivative. International Journal of ChemTech Research, 6, 3020-3024. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117768. Available at: [Link]

-

Rani, K. S., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Der Pharma Chemica, 15(5), 84-89. Available at: [Link]

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. people.umass.edu [people.umass.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing, Qualification, and Application of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine in Kinase Inhibitor Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of targeted therapeutics, the architectural precision of small-molecule kinase inhibitors dictates both their efficacy and safety profiles. 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine (also referred to as 4-(3-chloro-4-fluorophenoxy)-3-methylaniline) is a highly specialized, privileged intermediate scaffold. It bridges the gap between lipophilic target engagement and nucleophilic synthetic versatility. This whitepaper provides an in-depth analysis of the mechanistic utility of this compound, establishes rigorous criteria for supplier qualification, and details field-proven protocols for integrating this intermediate into drug discovery workflows.

Chemical Profile & Mechanistic Utility

The structural anatomy of 4-(3-Chloro-4-fluorophenoxy)-3-methylphenylamine is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. Understanding the causality behind these structural features is critical for rational drug design, as explored in the [2].

-

The 3-Chloro-4-fluoro Substitution: The para-fluoro substitution acts as a bioisostere for hydrogen, effectively blocking Cytochrome P450 (CYP)-mediated para-hydroxylation and extending the biological half-life of the final therapeutic. The meta-chloro group provides precise van der Waals bulk, driving deep insertion into the hydrophobic pocket adjacent to the ATP-binding site (often interacting with the DFG-out conformation of kinases like VEGFR2 and PDGFR).

-

The 3-Methyl Group & Ether Linkage: The diaryl ether oxygen provides a flexible hinge. However, the addition of the 3-methyl group on the aniline ring introduces targeted steric hindrance. This restricts the dihedral angle of the C-O-C bonds, pre-organizing the molecule into the thermodynamically favored "extended" conformation required for Type II kinase inhibition.

-

The Aniline Amine: The primary amine serves as the nucleophilic handle. It is primed for coupling with electrophiles (e.g., isocyanates or acyl chlorides) to form urea or amide linkages. These linkages are essential for establishing bidentate hydrogen bonds with the kinase hinge region, a strategy mirrored in the synthesis of advanced therapeutics like [3].

Fig 1. Pharmacophore integration of the aniline intermediate into kinase inhibitor design.

Supplier Evaluation & Analytical Qualification

When sourcing this intermediate from commercial vendors such as [1] or evaluating related fluorinated analogs from suppliers like [4], researchers must implement strict quality control (QC) parameters.

The industrial synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) followed by nitro reduction. This pathway is prone to generating specific impurities that can catastrophically derail downstream multi-step syntheses.

Quantitative Supplier Specifications

The following table summarizes the mandatory analytical thresholds a supplier lot must meet before being cleared for synthetic use.

| Parameter | Specification Limit | Analytical Method | Mechanistic Rationale for Limit |

| Purity (AUC) | HPLC-UV (254 nm) | Prevents stoichiometric imbalances and side reactions in subsequent coupling steps. | |

| Des-fluoro Impurity | LC-MS (ESI+) | Des-halogenated analogs possess drastically different pharmacokinetic and binding profiles. | |

| Regioisomers | Incorrect methyl positioning alters the vector geometry, destroying kinase target affinity. | ||

| Moisture Content | Karl Fischer Titration | Residual water aggressively competes with the aniline during isocyanate coupling, forming insoluble symmetric ureas. |

Experimental Protocols: Quality Control & Coupling Workflow

To ensure scientific integrity, the following protocols are designed as self-validating systems. The analytical checks directly inform the success of the synthetic steps.

Protocol A: Self-Validating Diaryl Urea Coupling